Azacytidine-5
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Overview
Description
Azacytidine-5, also known as 5-azacytidine, is a pyrimidine nucleoside analogue. It is a chemical analogue of the cytosine nucleoside present in DNA and RNA. This compound is primarily known for its anti-neoplastic activity and its ability to inhibit DNA methylation, making it a significant compound in the treatment of various hematological disorders, particularly myelodysplastic syndromes and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azacytidine-5 typically involves a multi-step process starting from peracetylated 1-glycosyl isocyanate. The key steps include the formation of the ribofuranosyl moiety and the subsequent introduction of the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity reagents and stringent quality control measures to minimize the presence of degradation impurities. The compound is usually produced in a lyophilized form for reconstitution and subcutaneous injection. The production process includes steps such as crystallization, filtration, and drying to achieve the desired purity and stability .
Chemical Reactions Analysis
Types of Reactions: Azacytidine-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azacytosine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various azacytosine derivatives and dihydro-azacytidine compounds, which have distinct biological activities .
Scientific Research Applications
Azacytidine-5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other nucleoside analogues and as a tool for studying nucleic acid chemistry.
Biology: this compound is employed in epigenetic studies to investigate DNA methylation and gene expression regulation.
Medicine: It is a key therapeutic agent in the treatment of myelodysplastic syndromes and acute myeloid leukemia. It is also being explored for its potential in treating other cancers and genetic disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
Azacytidine-5 exerts its effects through two primary mechanisms:
Inhibition of DNA Methyltransferase: At low doses, this compound inhibits DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of silenced genes and alteration of gene expression patterns.
Cytotoxicity: At high doses, this compound incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis.
Comparison with Similar Compounds
Azacytidine-5 is often compared with its deoxy derivative, 5-aza-2’-deoxycytidine (decitabine). Both compounds are cytosine analogues and share similar mechanisms of action, including DNA methyltransferase inhibition and incorporation into nucleic acids. they differ in their pharmacokinetics and clinical applications:
This compound: Primarily used for myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Also used for myelodysplastic syndromes but has a different dosing regimen and is often preferred for certain patient populations .
Other similar compounds include:
Cytarabine: Another nucleoside analogue used in the treatment of leukemia.
Gemcitabine: A nucleoside analogue used in the treatment of various solid tumors
This compound stands out due to its dual mechanism of action and its significant impact on epigenetic regulation, making it a unique and valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C8H12N4O5 |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6?/m1/s1 |
InChI Key |
NMUSYJAQQFHJEW-JDJSBBGDSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
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